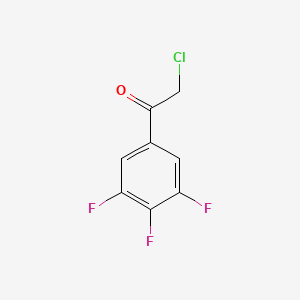

2-Chloro-1-(3,4,5-trifluorophenyl)ethanone

Description

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

2-chloro-1-(3,4,5-trifluorophenyl)ethanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H4ClF3O/c9-3-7(13)4-1-5(10)8(12)6(11)2-4/h1-2H,3H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CQQPCUYEDSDSIS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C(=C1F)F)F)C(=O)CCl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H4ClF3O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

208.56 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1000180-69-7 | |

| Record name | 2-chloro-1-(3,4,5-trifluorophenyl)ethan-1-one | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies for 2 Chloro 1 3,4,5 Trifluorophenyl Ethanone

Conventional Synthetic Routes

Conventional methods for the synthesis of 2-Chloro-1-(3,4,5-trifluorophenyl)ethanone primarily rely on well-established organic reactions, including acylation and halogenation.

Acylation Reactions in this compound Synthesis

A primary and widely utilized method for the synthesis of aromatic ketones is the Friedel-Crafts acylation. masterorganicchemistry.comchemguide.co.uk This reaction involves the introduction of an acyl group into an aromatic ring. In the context of synthesizing the target compound, this can be achieved by reacting 1,2,3-trifluorobenzene (B74907) with chloroacetyl chloride in the presence of a Lewis acid catalyst, such as aluminum chloride (AlCl₃). masterorganicchemistry.comniscpr.res.in

The mechanism begins with the activation of chloroacetyl chloride by the Lewis acid, forming a highly electrophilic acylium ion. This ion is then attacked by the nucleophilic trifluorobenzene ring in an electrophilic aromatic substitution reaction. A subsequent deprotonation step restores the aromaticity of the ring, yielding the final product, this compound. umich.edukhanacademy.org The reaction is typically carried out in an inert solvent like dichloromethane (B109758) or nitrobenzene. niscpr.res.in

| Reactants | Catalyst | Solvent | Key Conditions | Product |

|---|---|---|---|---|

| 1,2,3-Trifluorobenzene, Chloroacetyl chloride | Aluminum chloride (AlCl₃) | Dichloromethane | Anhydrous conditions, low temperature initially, followed by heating | This compound |

Direct Halogenation Approaches

An alternative conventional route involves the direct halogenation of a precursor ketone, 1-(3,4,5-trifluorophenyl)ethanone. This method focuses on the introduction of the chlorine atom at the alpha-position of the ethanone (B97240) side chain. wikipedia.org

This α-chlorination can be effectively carried out using various chlorinating agents. Sulfuryl chloride (SO₂Cl₂) is a common reagent for this transformation, often in an inert solvent. nih.govgoogle.com The reaction can proceed via a radical or an ionic mechanism, depending on the reaction conditions. Acid-catalyzed halogenation is also a prevalent method, where the ketone is converted to its enol form, which then reacts with the halogenating agent. wikipedia.org Other reagents that can be employed for α-chlorination include N-chlorosuccinimide (NCS) and 1,3-dichloro-5,5-dimethylhydantoin (B105842) (DCDMH). researchgate.netpitt.edu

| Starting Material | Chlorinating Agent | Solvent | Key Conditions | Product |

|---|---|---|---|---|

| 1-(3,4,5-trifluorophenyl)ethanone | Sulfuryl chloride (SO₂Cl₂) | Methanol or Dichloromethane | Inert atmosphere, controlled temperature | This compound |

| 1-(3,4,5-trifluorophenyl)ethanone | N-Chlorosuccinimide (NCS) | Carbon tetrachloride | Radical initiator (e.g., AIBN), reflux | This compound |

Multi-Step Convergent Syntheses for this compound

One potential pathway begins with the synthesis of a Grignard reagent from 1-bromo-3,4,5-trifluorobenzene. This organometallic intermediate can then be reacted with chloroacetyl chloride to form the target ketone. This approach segregates the synthesis of the aromatic and aliphatic portions of the molecule, a hallmark of convergent synthesis.

Modern and Sustainable Synthetic Strategies

In recent years, there has been a significant shift towards the development of more sustainable and efficient synthetic methods, including the use of biocatalysis and catalytic hydrogen transfer reactions.

Biocatalytic Transformations in Ethanone Derivatives Synthesis

Biocatalysis utilizes enzymes to perform chemical transformations, often with high selectivity and under mild, environmentally friendly conditions. nih.gov While a specific enzyme for the direct synthesis of this compound is not widely reported, the principles of biocatalysis can be applied to the synthesis of its precursors or analogs.

For instance, enzymes such as halogenases are known to catalyze the incorporation of halogen atoms into organic molecules. nih.gov An FADH₂-dependent halogenase could potentially be engineered to selectively chlorinate the α-position of 1-(3,4,5-trifluorophenyl)ethanone. nih.gov The reaction would require a flavin reductase to supply the necessary FADH₂. nih.gov Furthermore, biocatalytic methods are being developed for acylation reactions, which could provide a green alternative to traditional Friedel-Crafts chemistry.

Catalytic Hydrogen Transfer Reductions

Catalytic hydrogen transfer (CTH) is a reduction method that utilizes a hydrogen donor molecule, often in the presence of a metal catalyst. While CTH is a reductive process and not a direct synthesis of the target ketone, it is a significant reaction that α-halo ketones, such as this compound, can undergo.

The reduction of α-halo ketones can lead to the corresponding α-halo alcohols or the dehalogenated ketone. This transformation is relevant in the context of the compound's chemical reactivity and potential subsequent synthetic modifications. For example, the asymmetric transfer hydrogenation of this compound using a chiral catalyst could yield an enantiomerically enriched chloroalcohol, a valuable chiral building block.

Microwave-Assisted Synthesis Protocols

Microwave-assisted organic synthesis has emerged as a powerful technique for accelerating reaction rates and improving yields in many chemical transformations. ruc.dk While specific protocols for the microwave-assisted synthesis of this compound are not extensively detailed in the available literature, the principles of microwave-enhanced Friedel-Crafts acylation can be applied. Microwave irradiation can have an accelerating effect on intramolecular Friedel-Crafts reactions, and similar benefits may be observed in intermolecular reactions under specific conditions. scirp.org

A potential microwave-assisted protocol would involve the reaction of 1,2,3-trifluorobenzene with chloroacetyl chloride in the presence of a suitable Lewis acid catalyst under controlled microwave irradiation. This method offers the potential for significantly reduced reaction times and increased product yields compared to conventional heating methods. ruc.dk The use of solvent-free conditions in conjunction with microwave irradiation is another avenue for developing a more environmentally benign synthesis.

Optimization of Reaction Conditions for this compound

The efficiency of the Friedel-Crafts acylation for producing this compound is highly dependent on the careful optimization of several reaction parameters.

Catalyst Selection and Its Influence on Yield and Selectivity

The choice of Lewis acid catalyst is paramount in Friedel-Crafts acylation. Commonly employed catalysts for this type of reaction include aluminum chloride (AlCl₃), ferric chloride (FeCl₃), and boron trifluoride (BF₃). numberanalytics.com For the acylation of fluorinated benzenes, aluminum chloride is a frequently used and effective catalyst. numberanalytics.com The strength of the Lewis acid can influence the reaction rate and selectivity. Stronger Lewis acids like AlCl₃ are generally more reactive. numberanalytics.com The use of milder catalysts such as FeCl₃ may be advantageous in cases where substrate sensitivity is a concern. numberanalytics.com The catalytic activity of various Lewis acids in Friedel-Crafts reactions has been a subject of extensive study, with the aim of developing more efficient and reusable catalytic systems. researchgate.net

Solvent Effects and Reaction Media Engineering

The solvent plays a crucial role in the Friedel-Crafts acylation by influencing the solubility of reactants and the stability of the reaction intermediates. Common solvents for these reactions include dichloromethane, chloroform, and nitrobenzene. numberanalytics.com The choice of solvent can also affect the regioselectivity of the reaction, particularly in substituted aromatic systems. stackexchange.com In some instances, solvent-free conditions can be employed, especially in conjunction with microwave irradiation, which can lead to a more environmentally friendly process. sioc-journal.cn The study of solvent effects is critical for optimizing the reaction to achieve high yields and purity of the desired product.

Temperature and Pressure Control in Process Optimization

Temperature is a critical parameter in controlling the rate and selectivity of the Friedel-Crafts acylation. Higher temperatures generally lead to faster reaction rates but may also promote the formation of unwanted byproducts and decrease selectivity. numberanalytics.com Conversely, lower temperatures can enhance selectivity but may result in impractically long reaction times. numberanalytics.com The optimal temperature range for the acylation of fluorinated benzenes typically falls between 0°C and 100°C. Pressure can also influence the reaction rate, particularly when gaseous reactants are involved, though it is a less commonly varied parameter in standard laboratory-scale Friedel-Crafts acylations. numberanalytics.com

The following is a representative data table illustrating the potential effects of varying reaction conditions on the yield of this compound, based on typical trends observed in Friedel-Crafts acylation of similar compounds.

| Entry | Catalyst | Solvent | Temperature (°C) | Time (h) | Yield (%) |

|---|---|---|---|---|---|

| 1 | AlCl₃ | Dichloromethane | 25 | 4 | 85 |

| 2 | AlCl₃ | Dichloromethane | 40 | 2 | 88 |

| 3 | FeCl₃ | Dichloromethane | 40 | 8 | 75 |

| 4 | AlCl₃ | Nitrobenzene | 25 | 4 | 82 |

| 5 | AlCl₃ | Solvent-free (Microwave) | 100 | 0.5 | 90 |

Disclaimer: This table is a hypothetical representation for illustrative purposes and is based on general principles of Friedel-Crafts acylation. Actual experimental results may vary.

Isolation and Advanced Purification Techniques for this compound

Following the completion of the synthesis, the crude product must be isolated and purified to remove unreacted starting materials, the catalyst, and any byproducts. A typical workup procedure involves quenching the reaction mixture with ice and water, followed by extraction of the organic product into a suitable solvent like dichloromethane or ether. The organic layer is then washed, dried, and the solvent is removed under reduced pressure.

For obtaining high-purity this compound, advanced purification techniques are often necessary. Fractional distillation under reduced pressure is a common method for purifying liquid ketones, separating compounds based on their boiling points. orgsyn.org

Recrystallization is another powerful technique for purifying solid compounds. The choice of solvent is critical for successful recrystallization. Common solvent systems for recrystallization include ethanol, n-hexane/acetone, n-hexane/tetrahydrofuran, and n-hexane/ethyl acetate. rochester.edu For fluorinated compounds, finding a suitable solvent system that provides good solubility at elevated temperatures and poor solubility at lower temperatures is key.

Preparative High-Performance Liquid Chromatography (HPLC) is a highly effective method for isolating and purifying compounds, especially when dealing with complex mixtures or when very high purity is required. sioc-journal.cnsielc.com This technique utilizes a high-pressure liquid mobile phase to pass the sample through a column packed with a stationary phase, separating components based on their differential interactions with the two phases.

Reactivity and Mechanistic Studies of 2 Chloro 1 3,4,5 Trifluorophenyl Ethanone

Nucleophilic Substitution Reactions Involving the Chloromethyl Group

The chloromethyl group in α-haloketones is highly susceptible to nucleophilic substitution reactions, typically following an SN2 mechanism. The electron-withdrawing effect of the adjacent carbonyl group and the trifluorophenyl ring is expected to enhance the electrophilicity of the α-carbon, making it a prime target for a variety of nucleophiles.

Reaction with Nitrogen-Centered Nucleophiles

Reaction with Oxygen-Centered Nucleophiles

Reactions of α-chloro ketones with oxygen-centered nucleophiles like alcohols and phenols, typically in the presence of a base, are expected to produce α-alkoxy or α-aryloxy ketones. These products can serve as important intermediates in the synthesis of various organic compounds. Despite the expected reactivity, there is a lack of specific published research detailing the reaction of 2-Chloro-1-(3,4,5-trifluorophenyl)ethanone with oxygen-centered nucleophiles.

Reaction with Sulfur-Centered Nucleophiles

Sulfur-centered nucleophiles, such as thiols and thiourea (B124793), are known to react readily with α-haloketones. jocpr.com The reaction with thiols would be expected to yield α-thio ketones, while the reaction with thiourea is a common route to synthesize aminothiazoles (the Hantzsch thiazole (B1198619) synthesis). jocpr.com While this is a well-established transformation for the general class of α-haloketones, specific experimental data and mechanistic studies for this compound are not documented in the available scientific literature.

Carbonyl Group Transformations of this compound

The carbonyl group of this compound is another key site for chemical transformations, including reduction to alcohols and various condensation and addition reactions.

Reduction Pathways to Corresponding Alcohols

The reduction of the keto group in this compound would lead to the formation of the corresponding 2-chloro-1-(3,4,5-trifluorophenyl)ethanol. This transformation can be achieved using various reducing agents, such as sodium borohydride. For similar compounds, both non-chiral and chiral reductions to produce specific enantiomers of the resulting alcohol have been reported, often employing biocatalysts or chiral reagents like those used in the Corey-Itsuno reduction. wikipedia.orgresearchgate.net The existence of a PubChem entry for 2-Chloro-1-(3,4,5-trifluorophenyl)ethanol suggests that this reduction has been performed. However, specific research articles detailing the reaction conditions, yields, and stereoselectivity of the reduction of this compound could not be located in the performed searches.

Condensation and Addition Reactions

The carbonyl group of ketones can undergo a variety of condensation and addition reactions. For instance, reactions with stabilized phosphorus ylides (Wittig reaction) would be expected to form substituted alkenes. Similarly, condensation with active methylene (B1212753) compounds in the presence of a base (e.g., Knoevenagel condensation) would yield α,β-unsaturated ketones. While these are standard transformations for ketones, there is no specific information available in the searched literature regarding the application of these reactions to this compound.

Due to the lack of specific experimental data for the reactions of this compound in the available literature, data tables for the aforementioned reactions cannot be provided.

Reactivity of the Trifluorophenyl Moiety in this compound

The 3,4,5-trifluorophenyl group is characterized by a significant reduction in electron density due to the strong inductive effects of the three fluorine atoms. This electronic feature profoundly influences its reactivity, particularly in canonical aromatic reactions.

Electrophilic aromatic substitution (SEAr) is a class of reactions where an electrophile replaces an atom, typically hydrogen, on an aromatic ring. wikipedia.org The success of such reactions hinges on the nucleophilicity of the aromatic ring. In the case of this compound, the trifluorophenyl moiety is heavily deactivated towards electrophilic attack. youtube.com The three highly electronegative fluorine atoms, along with the electron-withdrawing chloroacetyl group, pull electron density away from the ring, making it a poor nucleophile. youtube.com

This deactivation means that standard electrophilic substitution reactions, such as nitration, halogenation, or Friedel-Crafts acylation and alkylation, would require harsh conditions to proceed, if at all. masterorganicchemistry.com The key step in these reactions is the attack of the aromatic π-system on an electrophile to form a cationic intermediate known as a σ-complex or benzenium ion. libretexts.org The presence of strong electron-withdrawing groups destabilizes this positive intermediate, thus increasing the activation energy of the reaction.

Furthermore, these deactivating groups act as meta-directors. wikipedia.orgyoutube.com Should a substitution reaction occur, the incoming electrophile would be directed to the carbon atoms meta to the chloroacetyl group (positions 2 and 6), as these positions are comparatively less electron-deficient than the ortho and para positions. youtube.com

Table 1: Influence of Substituents on Electrophilic Aromatic Substitution

| Substituent Type | Example Groups | Effect on Ring | Rate of Reaction | Directing Influence |

| Activating | -OH, -NH₂, -OR, -Alkyl | Electron-donating | Faster than benzene | Ortho, Para |

| Deactivating | -NO₂, -SO₃H, -CN, -C(O)R | Electron-withdrawing | Slower than benzene | Meta |

| Deactivating (Halogens) | -F, -Cl, -Br, -I | Electron-withdrawing (Inductive) > Electron-donating (Resonance) | Slower than benzene | Ortho, Para |

Transition metal-catalyzed cross-coupling reactions offer a powerful alternative for functionalizing the trifluorophenyl ring. While the C-H bonds of the ring are generally unreactive, the C-F bonds could potentially participate in cross-coupling reactions, although C-F bond activation is known to be challenging. More feasible would be the modification of the molecule to include a more reactive coupling handle, such as a bromine or iodine atom, on the ring.

However, modern methodologies have made progress in the direct C-F bond functionalization of polyfluoroarenes. mdpi.com Palladium- or nickel-catalyzed reactions, such as Suzuki, Stille, or Hiyama couplings, could potentially be employed to form new carbon-carbon bonds at the aromatic positions. mdpi.comresearchgate.netnih.gov These reactions typically involve an organometallic nucleophile and an organic electrophile in the presence of a transition metal catalyst. For instance, a Suzuki coupling could theoretically couple an arylboronic acid with one of the C-F positions on the trifluorophenyl ring, though this would require specialized catalytic systems designed for inert bond activation. mdpi.com

Table 2: Overview of Common Palladium-Catalyzed Cross-Coupling Reactions

| Reaction Name | Coupling Partners | Catalyst System (Typical) | Bond Formed |

| Suzuki Coupling | Organoboron compound + Organohalide/triflate | Pd(0) catalyst, Base | C-C |

| Stille Coupling | Organotin compound + Organohalide/triflate | Pd(0) catalyst | C-C |

| Heck Coupling | Alkene + Organohalide/triflate | Pd(0) catalyst, Base | C-C |

| Hiyama Coupling | Organosilane + Organohalide/triflate | Pd(0) catalyst, Activator (e.g., F⁻) | C-C |

| Buchwald-Hartwig Amination | Amine + Organohalide/triflate | Pd(0) catalyst, Base | C-N |

Intramolecular Cyclization and Heterocycle Formation via this compound

The bifunctional nature of this compound, possessing both an electrophilic α-chloro ketone and an electron-poor aromatic ring, makes it an excellent substrate for synthesizing heterocyclic compounds. The α-chloro ketone moiety is a potent electrophile, readily reacting with various nucleophiles. Subsequent intramolecular reactions involving the trifluorophenyl ring can lead to the formation of diverse heterocyclic systems. nih.gov

One common strategy involves the reaction with a binucleophile. For example, reaction with hydrazine (B178648) or its derivatives could lead to a dihydropyridazine, which might then undergo further transformations. Similarly, reaction with ethylenediamine (B42938) could initiate a sequence leading to the formation of a benzodiazepine (B76468) derivative. The electron-deficient nature of the trifluorophenyl ring makes it susceptible to nucleophilic aromatic substitution (SNAr), which can be a key step in the cyclization process, particularly if a nucleophilic center is tethered to the side chain.

Palladium-catalyzed intramolecular cyclizations represent a sophisticated approach to heterocycle synthesis from related precursors. nih.govmit.edu By analogy, after an initial substitution at the chloromethyl carbon, a Pd-catalyzed C-H or C-F activation could facilitate ring closure onto the trifluorophenyl moiety, offering a pathway to complex polycyclic structures. nih.govresearchgate.net

Table 3: Potential Heterocyclic Scaffolds from this compound

| Binucleophile | Intermediate Type | Potential Heterocycle |

| Hydrazine (H₂N-NH₂) | Hydrazone | Pyridazine or Indazole derivative |

| Thiourea (H₂N-C(S)-NH₂) | Thiazole intermediate | Thiazole-fused heterocycle |

| o-Phenylenediamine | Diamine adduct | Benzodiazepine derivative |

| Amidines | Amidine adduct | Pyrimidine or Imidazole derivative |

Detailed Mechanistic Investigations

Understanding the precise mechanisms of reactions involving this compound is crucial for optimizing reaction conditions and predicting outcomes. This involves a combination of experimental and computational approaches to map out reaction pathways and analyze key energetic features.

The elucidation of reaction pathways for transformations of this compound would involve several established methodologies. Kinetic studies can determine reaction rates and dependencies on reactant concentrations, providing insight into the rate-determining step. The identification of reaction intermediates, either through spectroscopic observation (e.g., NMR, IR) under specific conditions or through trapping experiments, provides direct evidence for a proposed pathway. nih.gov

Computational chemistry, particularly Density Functional Theory (DFT), has become an indispensable tool for mechanistic elucidation. nanobioletters.com DFT calculations can be used to map the potential energy surface of a reaction, identifying stable intermediates and the transition states that connect them. This allows for the comparison of different possible pathways and the determination of the most energetically favorable route. nanobioletters.com For example, in a potential SNAr cyclization, DFT could model the initial nucleophilic attack, the formation of the Meisenheimer complex (the intermediate in SNAr), and the final fluoride (B91410) elimination.

Table 4: Methods for Investigating Reaction Mechanisms

| Method | Information Gained | Example Application |

| Kinetic Studies | Reaction order, rate constants, activation energy | Determining if nucleophilic attack or cyclization is the rate-limiting step. |

| Isotope Labeling | Tracing the path of atoms through a reaction | Using ¹³C labeling to confirm the origin of atoms in the heterocyclic product. |

| Intermediate Trapping | Proving the existence of transient species | Adding a trapping agent to capture a proposed short-lived intermediate. |

| Spectroscopic Analysis | Direct observation of intermediates or products | Using in-situ NMR to monitor the reaction progress and identify species. |

| Computational Modeling (DFT) | Energies of reactants, products, intermediates, and transition states | Calculating the energy barrier for SEAr vs. SNAr on the trifluorophenyl ring. nanobioletters.com |

Transition state analysis provides a deeper understanding of the factors controlling reaction rates and selectivity. The transition state is the highest energy point along the reaction coordinate, and its structure and energy (the activation energy) determine the kinetics of a transformation.

Computational modeling is the primary tool for studying transition states, as they are transient and cannot be observed directly. nanobioletters.com For a reaction involving this compound, DFT calculations could be used to locate the transition state structures for key steps. For instance, in a palladium-catalyzed cross-coupling reaction, the transition states for oxidative addition, transmetalation, and reductive elimination could be modeled. mdpi.com

The analysis of these computed transition states reveals important geometric and electronic information. Bond lengths and angles can show which bonds are being formed and broken. The calculated activation energy provides a quantitative measure of the reaction barrier, which can be correlated with experimentally observed reaction rates. This type of analysis is critical for explaining regioselectivity or stereoselectivity and for designing more efficient catalysts or reaction conditions. nanobioletters.com

Isotope Labeling Studies for Mechanism Confirmation

Following a comprehensive review of available scientific literature, no specific studies involving isotope labeling to confirm the reaction mechanisms of this compound have been publicly documented. Isotope labeling is a powerful technique used to trace the path of atoms through a chemical reaction, providing definitive evidence for proposed mechanisms. In this method, one or more atoms in a reactant molecule are replaced with a heavier isotope, such as deuterium (B1214612) (²H) in place of hydrogen, or carbon-13 (¹³C) in place of carbon-12. The position of these labeled atoms in the products can then be determined using techniques like Nuclear Magnetic Resonance (NMR) spectroscopy or mass spectrometry.

While this methodology is widely applied across chemical research to elucidate reaction pathways, its specific application to this compound has not been reported in the accessible scientific domain. Therefore, there is no experimental data, such as that which would be presented in data tables, or detailed research findings to include in this section.

Computational and Theoretical Chemistry of 2 Chloro 1 3,4,5 Trifluorophenyl Ethanone

Quantum Chemical Calculations

Quantum chemical calculations are instrumental in elucidating the molecular structure, properties, and reactivity of chemical compounds. For a molecule like 2-Chloro-1-(3,4,5-trifluorophenyl)ethanone, these theoretical approaches can provide insights that are complementary to experimental data.

Density Functional Theory (DFT) is a robust computational method used to investigate the electronic structure of many-body systems. It is particularly effective for predicting various molecular properties of substituted acetophenones. d-nb.info For this compound, DFT calculations, likely employing a functional such as B3LYP with a basis set like 6-311++G(d,p), would be suitable for determining its electronic and structural characteristics. researchgate.netresearchgate.net

These calculations can predict properties such as optimized molecular geometry, vibrational frequencies, and electronic properties like the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energies. researchgate.netnanobioletters.com The accuracy of DFT makes it a valuable tool for understanding the behavior of complex organic molecules. nanobioletters.comniscpr.res.in

Geometry optimization is a critical step in computational chemistry that seeks to find the most stable three-dimensional arrangement of atoms in a molecule, corresponding to a minimum on the potential energy surface. For this compound, this process would involve systematically adjusting the bond lengths, bond angles, and dihedral angles to find the lowest energy conformation.

Studies on similar halogenated ketones suggest that the molecule would adopt a conformation that minimizes steric hindrance between the chloroacetyl group and the trifluorophenyl ring. The planarity of the phenyl ring and the orientation of the carbonyl group relative to the ring are key parameters in this analysis. The presence of bulky and electronegative fluorine and chlorine atoms would significantly influence the final optimized geometry. niscpr.res.in

Below is a hypothetical data table of selected optimized geometrical parameters for this compound, derived from typical values for similar structures.

| Parameter | Bond Length (Å) | Bond Angle (°) | Dihedral Angle (°) |

| C-C (ring) | 1.39 | 120 | 0 |

| C-F | 1.35 | - | - |

| C-C=O | 1.51 | 120 | 180 |

| C=O | 1.22 | - | - |

| C-Cl | 1.78 | - | - |

Note: These values are illustrative and based on standard bond lengths and angles for similar functional groups.

Vibrational frequency calculations are performed on the optimized geometry of a molecule to predict its infrared (IR) and Raman spectra. These calculations not only help in the interpretation of experimental spectra but also confirm that the optimized structure is a true energy minimum.

For this compound, the calculated vibrational spectrum would exhibit characteristic peaks corresponding to the stretching and bending modes of its functional groups. For instance, the C=O stretching frequency is expected to be a strong band in the IR spectrum, typically around 1700-1720 cm⁻¹. The C-F and C-Cl stretching vibrations would also produce distinct signals. A good correlation is often found between theoretical and experimental vibrational frequencies. nanobioletters.com

The following table provides predicted vibrational frequencies for key functional groups.

| Functional Group | Vibrational Mode | Predicted Frequency (cm⁻¹) |

| C=O | Stretching | 1715 |

| C-F | Stretching | 1100-1250 |

| C-Cl | Stretching | 700-800 |

| Aromatic C-H | Stretching | 3050-3150 |

| Aromatic C=C | Stretching | 1450-1600 |

Note: These are typical frequency ranges for the specified functional groups.

Electronic Structure Analysis

The electronic structure of a molecule governs its reactivity and chemical behavior. Analyses such as HOMO-LUMO and Molecular Electrostatic Potential mapping provide a deeper understanding of these properties.

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the frontier orbitals that play a crucial role in chemical reactions. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. The energy gap between the HOMO and LUMO (the HOMO-LUMO gap) is an indicator of the molecule's chemical stability and reactivity. researchgate.net

For this compound, the HOMO is expected to be localized primarily on the trifluorophenyl ring, while the LUMO would likely be centered on the carbonyl group of the ethanone (B97240) moiety. The electron-withdrawing nature of the fluorine and chlorine atoms would lower the energies of both the HOMO and LUMO, potentially affecting the molecule's electronic transitions and reactivity. A smaller HOMO-LUMO gap suggests higher reactivity. researchgate.net

A hypothetical representation of the HOMO-LUMO energies and the energy gap is provided in the table below.

| Orbital | Energy (eV) |

| HOMO | -7.5 |

| LUMO | -2.0 |

| Energy Gap | 5.5 |

Note: These energy values are estimates based on calculations for similar aromatic ketones.

The Molecular Electrostatic Potential (MEP) map is a visual representation of the charge distribution in a molecule, which is useful for predicting its reactive sites. niscpr.res.in The MEP map illustrates regions of positive and negative electrostatic potential on the electron density surface.

In the MEP map of this compound, the regions of negative potential (typically colored red) are expected to be located around the electronegative oxygen, fluorine, and chlorine atoms, indicating sites susceptible to electrophilic attack. Conversely, regions of positive potential (colored blue) are likely to be found around the hydrogen atoms, suggesting locations for nucleophilic attack. The carbonyl oxygen would be a prominent site of high negative potential, highlighting its role in intermolecular interactions. researchgate.net This analysis is crucial for understanding the molecule's reactivity and its interactions with other chemical species. rsc.org

Atomic Charge Distribution and Charge Transfer Phenomena

No published studies detailing the Mulliken, NBO, or other atomic charge analyses for this compound are available. Consequently, a quantitative discussion of its electrostatic potential and intramolecular charge transfer phenomena cannot be provided.

Spectroscopic Property Prediction and Correlation with Experimental Data

Specific computational predictions and their correlation with experimental spectroscopic data for this compound are absent from the scientific literature.

There are no available studies presenting theoretical ¹H, ¹³C, or ¹⁹F NMR chemical shift predictions for this compound.

Simulated IR and Raman spectra, including vibrational mode assignments and intensities, have not been published for this compound.

No TD-DFT or other computational studies predicting the electronic absorption wavelengths and oscillator strengths for this compound are available.

Computational Modeling of Reaction Mechanisms and Selectivity

The computational modeling of reaction mechanisms involving this compound has not been a subject of published research.

There is no available data on the calculated energy profiles or activation barriers for any reactions involving this specific molecule.

Chemo- and Stereoselectivity Investigations

A comprehensive search of scientific literature and chemical databases has revealed a notable absence of specific computational and theoretical studies focused on the chemo- and stereoselectivity of reactions involving this compound. While computational methods such as Density Functional Theory (DFT) are powerful tools for investigating reaction mechanisms and predicting selectivity, it appears that such analyses have not been published for this particular compound.

Theoretical investigations in this area would typically involve the calculation of transition state energies for various possible reaction pathways. By comparing the activation energies for different chemo- and stereoisomeric products, researchers can predict the likely outcome of a reaction under specific conditions. These studies often include analysis of the electronic and steric factors that govern selectivity.

For analogous chemical transformations, computational studies have been instrumental in understanding selectivity. However, without specific research on this compound, any discussion of its chemo- and stereoselectivity from a computational standpoint would be purely speculative and fall outside the scope of this scientifically rigorous article.

Future research in the field of computational chemistry may yet provide insights into the reactive properties of this compound. Such studies would be valuable for synthetic chemists seeking to employ this compound as a building block in the construction of more complex molecules, where control of chemo- and stereoselectivity is paramount.

Spectroscopic Characterization Techniques for 2 Chloro 1 3,4,5 Trifluorophenyl Ethanone

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for elucidating the structure of organic molecules by providing information about the chemical environment of specific nuclei.

Proton (¹H) NMR Analysis

A ¹H NMR spectrum of 2-Chloro-1-(3,4,5-trifluorophenyl)ethanone would be expected to show two main signals. A singlet for the two protons of the chloromethyl group (-CH₂Cl) would likely appear in the region of 4.5-5.0 ppm, shifted downfield due to the electron-withdrawing effects of the adjacent carbonyl and chlorine atoms. The aromatic region would display a signal for the two equivalent protons on the trifluorophenyl ring. Due to coupling with the adjacent fluorine atoms, this signal would likely appear as a triplet.

Carbon-13 (¹³C) NMR Analysis

The ¹³C NMR spectrum would provide information on each unique carbon atom in the molecule. Key signals would include the carbonyl carbon (C=O), typically found in the range of 180-200 ppm. The carbon of the chloromethyl group (-CH₂Cl) would likely resonate around 40-50 ppm. The aromatic carbons would present a more complex pattern due to carbon-fluorine coupling, with the carbons directly bonded to fluorine showing characteristic splitting patterns.

Fluorine-19 (¹⁹F) NMR Analysis

¹⁹F NMR is a highly sensitive technique for observing fluorine atoms. The spectrum of this compound would be expected to show two signals for the two different fluorine environments on the aromatic ring. The fluorine atom at the 4-position would likely appear as a triplet due to coupling with the two equivalent fluorine atoms at the 3- and 5-positions. Correspondingly, the fluorine atoms at the 3- and 5-positions would appear as a doublet.

Advanced 2D NMR Techniques (e.g., COSY, HSQC, HMBC)

Two-dimensional NMR techniques would be invaluable for confirming the structure.

COSY (Correlation Spectroscopy) would show correlations between coupled protons. In this case, it would primarily be used to confirm the absence of proton-proton coupling between the chloromethyl protons and the aromatic protons.

HSQC (Heteronuclear Single Quantum Coherence) would reveal one-bond correlations between protons and the carbons they are directly attached to, confirming the assignments of the -CH₂Cl group.

HMBC (Heteronuclear Multiple Bond Correlation) would show correlations between protons and carbons over two or three bonds. This would be crucial for connecting the chloromethyl group to the carbonyl carbon and the carbonyl carbon to the trifluorophenyl ring.

Vibrational Spectroscopy

Fourier Transform Infrared (FTIR) Spectroscopy

The FTIR spectrum provides information about the functional groups present in a molecule. For this compound, the most prominent absorption band would be the strong carbonyl (C=O) stretch, expected in the region of 1680-1720 cm⁻¹. Other characteristic absorptions would include C-F stretching vibrations, typically found in the 1100-1400 cm⁻¹ region, and the C-Cl stretch, which usually appears in the 600-800 cm⁻¹ range. Aromatic C-H and C=C stretching vibrations would also be present.

Without access to the actual spectral data, the tables of compound names mentioned in the article cannot be generated as no other compounds were discussed in detail.

Raman Spectroscopy

Raman spectroscopy is a non-destructive light scattering technique that provides detailed information about molecular vibrations, offering insights into the chemical structure, phase, and polymorphism of a material. For this compound, a Raman spectrum would be expected to exhibit characteristic vibrational modes.

Key expected vibrational bands would include:

Carbonyl (C=O) Stretch: A strong band anticipated in the region of 1700-1720 cm⁻¹. The position of this band is sensitive to the electronic effects of the attached trifluorophenyl and chloromethyl groups.

Aromatic C-C Stretching: Multiple bands in the 1400-1600 cm⁻¹ region, characteristic of the trifluorophenyl ring.

C-F Stretching: Strong, characteristic bands for the carbon-fluorine bonds on the aromatic ring, typically found in the 1100-1400 cm⁻¹ range.

C-Cl Stretching: A band in the 600-800 cm⁻¹ region corresponding to the chloromethyl group.

Interactive Table: Predicted Raman Shifts for this compound

| Functional Group | Predicted Vibrational Mode | Expected Wavenumber (cm⁻¹) |

| Carbonyl | C=O Stretch | 1700 - 1720 |

| Aromatic Ring | C-C Stretch | 1400 - 1600 |

| Fluoro Substituent | C-F Stretch | 1100 - 1400 |

| Chloroalkane | C-Cl Stretch | 600 - 800 |

Mass Spectrometry (MS)

Mass spectrometry is an analytical technique that ionizes chemical species and sorts the ions based on their mass-to-charge ratio. It is a powerful tool for determining the molecular weight and elemental composition of a compound, as well as for elucidating its structure through fragmentation analysis.

High-Resolution Mass Spectrometry (HRMS) for Accurate Mass Determination

High-resolution mass spectrometry (HRMS) provides a highly accurate measurement of a molecule's mass, which can be used to determine its elemental formula. For this compound (C₈H₄ClF₃O), the theoretical exact mass can be calculated.

Molecular Formula: C₈H₄ClF₃O

Monoisotopic Mass: The calculated exact mass would be approximately 227.9852 g/mol .

An experimental HRMS measurement yielding a mass very close to this theoretical value would confirm the elemental composition of the synthesized compound. The presence of chlorine would be indicated by a characteristic isotopic pattern, with the M+2 peak (due to the ³⁷Cl isotope) having an intensity of about one-third of the main M peak (due to the ³⁵Cl isotope).

Fragmentation Pattern Analysis (MS/MS)

Tandem mass spectrometry (MS/MS) involves multiple steps of mass analysis, usually by selecting a specific ion and inducing its fragmentation to observe the resulting fragment ions. The fragmentation pattern of this compound would provide valuable structural information.

Expected fragmentation pathways would likely involve:

α-Cleavage: Cleavage of the bond between the carbonyl group and the chloromethyl group, leading to the formation of a [M-CH₂Cl]⁺ ion (the 3,4,5-trifluorobenzoyl cation) and a chloromethyl radical.

Loss of CO: The benzoyl cation could further fragment by losing a molecule of carbon monoxide (CO).

Cleavage of the Chloromethyl Group: Formation of a [CH₂Cl]⁺ ion.

Analysis of these fragmentation patterns allows for the confirmation of the connectivity of the atoms within the molecule.

Interactive Table: Predicted Key Mass Fragments of this compound

| Fragment Ion | Proposed Structure | Predicted m/z |

| [M]⁺ | C₈H₄ClF₃O⁺ | ~228 |

| [M+2]⁺ | C₈H₄³⁷ClF₃O⁺ | ~230 |

| [M-CH₂Cl]⁺ | C₇H₂F₃O⁺ | ~179 |

| [C₆H₂F₃]⁺ | C₆H₂F₃⁺ | ~131 |

| [CH₂Cl]⁺ | CH₂Cl⁺ | ~49 |

Electronic Absorption Spectroscopy (UV-Vis)

UV-Vis spectroscopy measures the absorption of ultraviolet and visible light by a molecule. This technique provides information about the electronic transitions within the molecule, particularly those involving π-electrons in conjugated systems.

For this compound, the UV-Vis spectrum is expected to show absorptions characteristic of a substituted acetophenone (B1666503).

π → π* Transitions: These are typically strong absorptions and are associated with the aromatic ring and the carbonyl group. For acetophenone derivatives, these bands are often observed in the 240-280 nm range.

n → π* Transitions: This is a weaker, symmetry-forbidden transition involving the non-bonding electrons of the carbonyl oxygen and the π* orbital of the carbonyl group. It is typically observed at longer wavelengths, around 300-330 nm.

The substitution pattern on the phenyl ring (three fluorine atoms) will influence the exact position (λmax) and intensity of these absorption bands.

X-ray Diffraction (XRD) for Single Crystal Structure Elucidation

Single-crystal X-ray diffraction is the definitive method for determining the three-dimensional atomic structure of a crystalline solid. If a suitable single crystal of this compound can be grown, XRD analysis would provide precise information on:

Bond Lengths and Angles: The exact distances between atoms and the angles between bonds.

Molecular Conformation: The spatial arrangement of the atoms in the molecule.

Crystal Packing: How the molecules are arranged in the crystal lattice, including any intermolecular interactions such as halogen bonding or π-stacking.

While crystal structures for many related α-haloketones have been reported, a specific published crystal structure for this compound was not found. Such an analysis would be invaluable for confirming the molecular geometry and understanding the supramolecular chemistry of this compound.

Applications of 2 Chloro 1 3,4,5 Trifluorophenyl Ethanone in Advanced Organic Synthesis

Role as a Key Synthetic Building Block for Complex Molecules

Alpha-haloketones are recognized as fundamentally important building blocks in organic synthesis due to the presence of two adjacent electrophilic centers: the carbonyl carbon and the α-carbon bearing the halogen. nih.gov This dual reactivity allows for sequential and selective reactions with a variety of nucleophiles. 2-Chloro-1-(3,4,5-trifluorophenyl)ethanone leverages this reactivity, serving as a linchpin for introducing the trifluorophenylacetyl group into larger molecules.

The high reactivity of the C-Cl bond facilitates nucleophilic substitution reactions, while the carbonyl group is amenable to a wide range of transformations, including reductions, additions, and condensations. This versatility makes it a precursor for a diverse array of more complex structures. nih.gov For instance, structurally similar compounds are used as key intermediates in the synthesis of multi-substituted aromatic and heterocyclic systems.

Precursor in Stereoselective Synthesis

The prochiral nature of the ketone in this compound makes it an important substrate for stereoselective transformations, allowing for the controlled synthesis of chiral molecules.

The reduction of the carbonyl group in this compound can yield a chiral chlorohydrin, a valuable stereodefined building block. The enantioselective reduction of ketones, particularly those bearing electron-withdrawing groups like a trifluoromethyl or trifluorophenyl moiety, is a well-established field. nih.govwikipedia.org Catalytic methods employing chiral transition metal complexes or oxazaborolidine catalysts are commonly used to achieve high levels of enantioselectivity. wikipedia.org

For related trifluoromethyl ketones, chiral organomagnesium amides have been shown to be effective reducing agents, yielding chiral secondary alcohols with excellent enantiomeric ratios and high yields. nih.gov While specific data for this compound is not available, the expected outcomes for a representative enantioselective reduction of a similar aryl ketone are summarized in the table below.

Table 1: Representative Catalytic Enantioselective Reduction of an Aryl Ketone This table is illustrative and based on general findings for the asset class, not specific experimental results for this compound.

| Catalyst System | Reductant | Substrate Type | Yield (%) | Enantiomeric Excess (ee %) |

|---|---|---|---|---|

| (R)-CBS Oxazaborolidine | Borane (BH₃) | Aryl Ketone | >95 | 90 - 98 |

| RuCl₂(R)-BINAP | Isopropanol | Aryl Ketone | >90 | >95 |

Beyond enantioselective reduction, this compound can be employed in diastereoselective reactions. When reacting with a chiral molecule or in the presence of a chiral auxiliary, the existing structure of the ketone can direct the formation of a new stereocenter with a specific configuration relative to the first. For example, nucleophilic addition to the carbonyl could be directed by a chiral ligand, or the resulting alcohol could direct a subsequent substitution at the α-carbon. Such strategies are fundamental to building molecules with multiple, well-defined stereocenters. nih.gov

Utility in the Construction of Fluorinated Organic Scaffolds

The incorporation of fluorine into organic molecules is a critical strategy in medicinal chemistry and materials science, as it can significantly modulate physicochemical properties such as metabolic stability, lipophilicity, and binding affinity. dundee.ac.uk The 3,4,5-trifluorophenyl group of this compound makes it an excellent precursor for building larger, fluorine-containing molecular scaffolds.

This building block allows for the direct introduction of this specific fluorination pattern into a target molecule. The reactivity of the α-chloro-ketone moiety can be used to construct more complex frameworks while retaining the desirable trifluorinated aromatic ring. For example, it can be used in reactions that form carbon-carbon or carbon-heteroatom bonds, leading to a wide variety of fluorinated derivatives. mdpi.com

Strategic Intermediate in Heterocyclic Compound Synthesis

Alpha-haloketones are classic and powerful precursors for the synthesis of a vast range of heterocyclic compounds. nih.govnih.gov The reaction of the α-haloketone with various dinucleophiles provides a direct route to many important five- and six-membered rings. This compound is thus a strategic intermediate for preparing heterocycles bearing a 3,4,5-trifluorophenyl substituent.

Some of the key heterocyclic systems that can be synthesized from α-haloketones are listed below:

Table 2: Heterocyclic Systems Synthesizable from α-Haloketones

| Reactant(s) | Resulting Heterocycle |

|---|---|

| Ammonia or primary amines | Aziridines |

| Thioamides or thioureas | Thiazoles |

| Amidines | Imidazoles |

| Hydrazines | Pyridazines |

| β-enamino esters | Pyrroles (Paal-Knorr Synthesis) |

These reactions leverage the ability of a nucleophile to first attack the α-carbon, displacing the chloride, followed by a cyclization/condensation reaction involving the ketone. This makes this compound a key starting material for creating novel, fluorinated heterocyclic entities for screening in drug discovery and agrochemical research. nih.govresearchgate.net

Precursor to Agrochemical and Pharmaceutical Intermediates

The structural features of this compound are highly relevant to the synthesis of biologically active molecules. The trifluoromethylphenyl and related polychlorophenyl motifs are present in numerous commercial products. For instance, the structurally analogous compound 2,2,2-Trifluoro-1-(3,4,5-trichlorophenyl)ethanone is a known intermediate in the production of Lotilaner, a veterinary pharmaceutical used to control parasitic infections in animals. chemicalbook.comchemnet.comanstarmaterial.com

Similarly, fluorinated pyridines, which can be synthesized from related building blocks, are crucial components of many modern agrochemicals, including herbicides and pesticides. nih.govgoogle.com The combination of a reactive ketone handle and a polyfluorinated ring makes this compound a prime candidate for the synthesis of new active pharmaceutical ingredients (APIs) and agrochemical agents, where the fluorine atoms can enhance efficacy and improve metabolic profiles.

Future Directions and Emerging Research Areas for 2 Chloro 1 3,4,5 Trifluorophenyl Ethanone

Development of More Efficient and Sustainable Synthetic Routes

The industrial viability of any chemical intermediate is heavily dependent on the efficiency and sustainability of its manufacturing process. mdpi.com Future research will undoubtedly focus on moving beyond traditional batch synthesis methods for 2-Chloro-1-(3,4,5-trifluorophenyl)ethanone, which often involve stoichiometric halogenating agents and harsh reaction conditions. mdpi.com

Key research thrusts in this area will include:

Catalytic α-Chlorination: A primary goal will be the development of catalytic methods for the direct α-chlorination of the parent ketone, 1-(3,4,5-trifluorophenyl)ethanone. This could involve organocatalysis or transition-metal catalysis, aiming to replace less atom-economical reagents like sulfuryl chloride or N-chlorosuccinimde (NCS). organic-chemistry.org

Green Solvents and Energy Sources: Emphasis will be placed on utilizing environmentally benign solvents, such as ionic liquids or water, and exploring alternative energy sources like microwave irradiation to accelerate reaction times and reduce energy consumption. mdpi.comresearchgate.net

Biocatalytic Approaches: The use of halogenase enzymes for regioselective halogenation represents a frontier in sustainable synthesis. nih.govresearchgate.net Research into engineering specific enzymes for the chlorination of trifluorophenyl ethanone (B97240) precursors could provide a highly efficient and environmentally friendly synthetic route.

Waste Valorization: Developing synthetic pathways that generate minimal waste or allow for the recycling of byproducts is a cornerstone of green chemistry. oiccpress.com Future syntheses will be evaluated based on metrics like E-factor and process mass intensity.

| Synthetic Strategy | Potential Advantages | Research Focus |

| Organocatalytic Chlorination | Metal-free, mild conditions, high enantioselectivity. | Development of novel chiral catalysts. |

| Microwave-Assisted Synthesis | Rapid heating, shorter reaction times, higher yields. | Optimization of reaction parameters and scalability. |

| Biocatalysis (Halogenases) | High selectivity, aqueous media, ambient conditions. | Enzyme discovery and protein engineering. |

| Synthesis from Greener Feedstocks | Reduced reliance on petrochemicals. | Exploring bio-based starting materials. |

Exploration of Novel Reactivity Pathways and Functionalizations

The dual reactivity of this compound makes it a rich substrate for exploring new chemical transformations. The electrophilic carbonyl carbon, the adjacent carbon bearing a labile chlorine atom, and the electron-deficient trifluorophenyl ring offer multiple sites for modification. nih.govmdpi.com

Future explorations are likely to include:

Heterocycle Synthesis: α-Haloketones are renowned precursors for a vast array of N-, S-, and O-containing heterocycles, which form the core of many pharmaceuticals. nih.govnih.gov Systematic investigation of its reactions with various dinucleophiles will lead to novel libraries of trifluorophenyl-substituted pyridines, thiazoles, imidazoles, and furans.

Nucleophilic Aromatic Substitution (SNAr): The highly electron-deficient nature of the trifluorophenyl ring makes it susceptible to SNAr reactions. nih.gov This allows for the displacement of one or more fluorine atoms with nucleophiles (e.g., amines, thiols, alcohols), providing access to a diverse range of polysubstituted aromatic compounds that are otherwise difficult to synthesize.

Cross-Coupling Reactions: The α-chloro position can be exploited in various cross-coupling reactions, for instance, to form new carbon-carbon bonds. researchgate.net This opens up avenues for creating more complex molecular architectures.

Asymmetric Transformations: Developing enantioselective reactions where the ketone is reduced or the α-position is substituted to create chiral centers will be crucial for its application in life sciences.

Integration with Advanced Flow Chemistry and Automation Technologies

Flow chemistry, or continuous-flow synthesis, offers significant advantages over traditional batch processing, including enhanced safety, precise control over reaction parameters, and improved scalability. researchgate.netjst.org.in For a reactive intermediate like this compound, these benefits are particularly pronounced.

Emerging research will focus on:

Multi-step Continuous Synthesis: Designing integrated flow systems that can perform the synthesis of the compound and its subsequent transformation into a value-added product without isolating intermediates. acs.org This enhances efficiency and safety, especially when dealing with potentially hazardous reagents or unstable intermediates. acs.org

Automated Reaction Optimization: Coupling flow reactors with real-time analytical tools (e.g., HPLC, NMR) and machine learning algorithms will enable the rapid optimization of reaction conditions (temperature, pressure, residence time, stoichiometry) to maximize yield and purity. researchgate.net

On-Demand Manufacturing: The small footprint and modular nature of flow reactors allow for the on-demand production of this compound, reducing the need for storage and transport of this reactive chemical. rsc.org

| Flow Chemistry Advantage | Application to this compound |

| Enhanced Safety | Safely handle hazardous reagents (e.g., chlorinating agents) and control exothermic reactions. newdrugapprovals.org |

| Precise Control | Fine-tune reaction parameters to minimize byproduct formation and improve yield. jst.org.in |

| Scalability | Seamlessly scale production from laboratory to industrial quantities. researchgate.net |

| Automation | Integrate synthesis, purification, and analysis for high-throughput screening of reaction conditions. researchgate.net |

Synergistic Application of Experimental and Computational Methodologies

The integration of computational chemistry with experimental work is a powerful paradigm for accelerating chemical research. Quantum chemical calculations, such as Density Functional Theory (DFT), can provide deep insights into reaction mechanisms, predict reactivity, and guide experimental design. rsc.org

Future research will leverage this synergy to:

Predict Reactivity and Selectivity: Computational models can be used to predict the most likely sites of nucleophilic attack (carbonyl carbon vs. α-carbon vs. aromatic ring) under different conditions, saving significant experimental effort. up.ac.za

Elucidate Reaction Mechanisms: DFT studies can map out the energy profiles of potential reaction pathways, identify transition states, and explain unexpected outcomes, leading to a more rational approach to reaction development. rsc.org

Design Novel Catalysts: Computational screening can be employed to design and identify optimal catalysts for the sustainable synthesis or enantioselective transformation of the title compound.

Design of Next-Generation Molecular Transformations

Building on the foundations of efficiency, novel reactivity, and advanced technology, future research will aim to use this compound as a cornerstone for next-generation molecular transformations.

This forward-looking research will involve:

Diversity-Oriented Synthesis (DOS): Using the compound as a starting point in DOS campaigns to rapidly generate libraries of structurally diverse and complex molecules for biological screening. mdpi.com Its multiple reactive sites make it an ideal scaffold for this purpose. rsc.org

Fluorinated Scaffolds in Drug Discovery: The trifluorophenyl motif is of high interest in medicinal chemistry as it can enhance metabolic stability, binding affinity, and bioavailability. tandfonline.com This compound will serve as a key precursor for novel fluorinated drug candidates. nus.edu.sgnus.edu.sg

Development of Smart Materials: The unique electronic properties conferred by the polyfluorinated ring could be exploited in the synthesis of novel organic electronic materials, polymers, or sensors. mdpi.com

Late-Stage Functionalization: Exploring the use of this compound as a reagent to introduce the trifluorobenzoylmethyl group into complex molecules, a strategy known as late-stage functionalization, which is highly valuable in drug discovery programs.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.